cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one
Description
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C15H19NO3/c17-14-10-19-15(11-16-14)6-13(7-15)9-18-8-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17) |
InChI Key |
DGLPAZXUZQTODL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC(=O)CO2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Synthetic Procedure
| Step | Description | Reagents & Conditions | Key Notes |
|---|---|---|---|
| 1. Acylation | Reaction of 3-((benzylamino)methyl)oxetane cycloalkane-3-ol with chloroacetyl chloride | Solvent: Dichloromethane; Base: triethylamine (or pyridine, diisopropylethylamine, potassium carbonate); Temp: ≤10 °C initially, then room temp; Time: 16 hours | Formation of chloroacetylated intermediate; base neutralizes HCl byproduct; TLC monitoring for completion |
| 2. Cyclization | Intramolecular cyclization of intermediate | Solvent: inert atmosphere (e.g., nitrogen); Base: sodium hydride, hexasilyl dimethyl amino lithium/sodium, or n-butyl lithium; Temp: controlled; Time: variable | Self-cyclization forms the spirocyclic 2,5-dioxa-8-azaspiro[3.5]nonane core |
| 3. Reduction | Reduction of intermediate ketone | Reducing agent: lithium aluminum hydride; Solvent: inert atmosphere; Molar ratio compound to reducing agent: 1:1.1–2 | Efficient reduction to corresponding alcohol or amine derivative |
| 4. Catalytic Hydrogenation | Removal of benzyl protecting group | Catalyst: Pd/C or similar; Hydrogen pressure: 20–100 psi; Temp: 20–50 °C; Time: 8–20 hours; Additive: acetic acid as activator | Produces final cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one with high purity |
This sequence is summarized in the following reaction scheme:
Compound 1 (3-((benzylamino)methyl)oxetane cycloalkane-3-ol)
→ (Acylation with chloroacetyl chloride + base) → Compound 2
→ (Cyclization under base and inert atmosphere) → Compound 3
→ (Reduction with lithium aluminum hydride) → Compound 4
→ (Catalytic hydrogenation to remove Bn group) → Target compound (this compound)
Reaction Conditions and Optimization
- Bases: The choice of base in both acylation and cyclization steps influences yield and reaction control. Triethylamine is commonly used for acylation, while sodium hydride or organolithium reagents facilitate cyclization effectively.
- Solvents: Dichloromethane is preferred for acylation due to its inertness and ability to maintain low temperatures. Cyclization and reduction steps require inert atmospheres (nitrogen or argon) to prevent side reactions.
- Hydrogenation: Catalytic hydrogenation parameters (pressure, temperature, time) are optimized to ensure complete removal of the benzyl protecting group without over-reduction or degradation.
Data Table: Summary of Preparation Parameters
| Step No. | Reagent(s) | Solvent | Base/ Catalyst | Temperature (°C) | Pressure (psi) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Chloroacetyl chloride | Dichloromethane | Triethylamine | 0–25 | Atmospheric | 16 | High (not specified) | TLC monitored |
| 2 | Intermediate 2 | THF or similar | Sodium hydride / n-BuLi | Ambient to reflux | Atmospheric | Variable | High | Inert atmosphere required |
| 3 | Intermediate 3 | Ether or THF | LiAlH4 | Ambient | Atmospheric | 1–3 | High | Controlled addition of reducing agent |
| 4 | Intermediate 4 | Ethanol or Acetic acid | Pd/C | 20–50 | 20–100 | 8–20 | High | Acetic acid as activator improves deprotection |
Research Findings and Industrial Relevance
- The synthetic route is advantageous due to short reaction sequences , high overall yields , and ease of raw material availability .
- The use of catalytic hydrogenation for benzyl group removal is a mild and efficient method, preserving the integrity of the spirocyclic core.
- The method is scalable and suitable for industrial production , with reaction conditions allowing for easy control and reproducibility.
- Continuous flow reactors have been suggested to optimize reaction control and scalability further, although detailed protocols are yet to be fully established.
- Purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the spirocyclic core or to reduce any ketone or aldehyde functionalities.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Oxone® in formic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights structural, molecular, and functional differences between cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one and related spirocyclic compounds.
5-Oxa-2-azaspiro[3.5]nonan-8-one (CAS 2306275-18-1)
- Molecular Formula: C₇H₁₁NO₂
- Molecular Weight : 141.17 g/mol
- Key Features :
- Simpler spiro structure lacking aromatic substituents.
- Oxygen at position 5 and nitrogen at position 2 (vs. 5-oxa, 8-aza in the main compound).
- Ketone at position 8 (vs. 7-one).
7-Azaspiro[3.5]nonan-2-ol Hydrochloride (CAS 587869-08-7)
- Molecular Formula: C₈H₁₆ClNO
- Molecular Weight : 193.67 g/mol
- Key Features :
- Nitrogen at position 7 (vs. 8-aza in the main compound).
- Hydroxyl group at position 2 and a hydrochloride salt.
- Implications : The hydrochloride salt improves water solubility, making it suitable for aqueous-phase reactions. The hydroxyl group allows for derivatization (e.g., esterification) .
2-Thiaspiro[3.5]nonan-7-one (CAS 1557247-28-5)
- Molecular Formula : C₈H₁₂OS
- Molecular Weight : 156.24 g/mol
- Key Features :
- Sulfur replaces oxygen in the spiro ring (2-thia vs. 5-oxa).
- Same ketone position (7-one) as the main compound.
- Implications : Sulfur’s lower electronegativity may alter electronic properties, increasing stability toward oxidation compared to oxygen analogs .
2-Oxa-5,8-diazaspiro[3.5]nonan-7-one
- Inferred Molecular Formula : ~C₆H₉N₂O₂ (based on structural analysis)
- Estimated Molecular Weight : ~157.15 g/mol
- Key Features :
- Dual nitrogen atoms at positions 5 and 8 (vs. single nitrogen in the main compound).
- Oxygen at position 2 (vs. 5-oxa).
- Implications : Multiple nitrogen atoms may enhance hydrogen bonding or metal coordination, useful in catalysis .
Data Table: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro... | 2725791-17-1 | C₁₅H₁₉NO₃ | 261.32 | 5-oxa, 8-aza, benzyloxymethyl, 7-one |
| 5-Oxa-2-azaspiro[3.5]nonan-8-one | 2306275-18-1 | C₇H₁₁NO₂ | 141.17 | 5-oxa, 2-aza, 8-one |
| 7-Azaspiro[3.5]nonan-2-ol hydrochloride | 587869-08-7 | C₈H₁₆ClNO | 193.67 | 7-aza, 2-ol, hydrochloride |
| 2-Thiaspiro[3.5]nonan-7-one | 1557247-28-5 | C₈H₁₂OS | 156.24 | 2-thia, 7-one |
| 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one | Not available | ~C₆H₉N₂O₂ | ~157.15 | 2-oxa, 5,8-diaza, 7-one |
Research Findings and Implications
Lipophilicity and Solubility : The benzyloxymethyl group in the main compound increases lipophilicity, favoring use in organic solvents, whereas simpler analogs (e.g., 5-oxa-2-azaspiro) may exhibit better aqueous solubility .
Reactivity : The ketone at position 7 in the main compound and 2-thiaspiro analog enables nucleophilic additions, while the hydroxyl group in 7-azaspiro permits further functionalization .
Heteroatom Effects : Sulfur in 2-thiaspiro enhances stability but may reduce hydrogen-bonding capacity compared to oxygen-containing analogs . Dual nitrogen atoms in 2-oxa-5,8-diazaspiro could broaden applications in coordination chemistry .
Biological Activity
cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one is a spirocyclic compound with significant potential in biological research and pharmaceutical applications. Its unique structural features contribute to its biological activity, making it a candidate for various therapeutic investigations.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | 2-(phenylmethoxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one |
| CAS Number | 2725791-17-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure enhances binding interactions, potentially leading to the inhibition or modulation of enzyme activity. This mechanism is crucial for its application in drug development, particularly in targeting oncogenic pathways.
Biological Evaluation
Recent studies have evaluated the compound's efficacy in inhibiting specific protein interactions that are pivotal in cancer biology. For instance, research indicates that derivatives of spirocyclic compounds can effectively bind to mutated forms of the RAS protein, which is implicated in numerous cancers:
- Inhibition of KRAS G12C : A study demonstrated that compounds similar to this compound can act as covalent inhibitors against the KRAS G12C mutation, a known driver of oncogenesis . The binding occurs at a specific site on the protein, leading to effective therapeutic outcomes in preclinical models.
- Antitumor Activity : The compound has shown dose-dependent antitumor effects in xenograft mouse models, indicating its potential for further development as an anticancer agent .
Case Studies
Several case studies highlight the biological activity and potential applications of this compound:
Case Study 1: Anticancer Properties
A series of experiments assessed the compound's ability to inhibit cell proliferation in cancer cell lines expressing KRAS mutations. Results indicated significant reductions in cell viability and proliferation rates, suggesting that the compound may serve as a lead candidate for further drug development.
Case Study 2: Enzyme Interaction Studies
In vitro assays demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. These findings support its role as a potential therapeutic agent targeting metabolic dysregulation in tumors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one, and how does stereochemical control impact yield?
- Methodology : A general procedure for spirocyclic compounds involves cyclization of pre-functionalized intermediates. For example, 1-Azaspiro[3.5]nonan-2-one was synthesized in 98% yield via intramolecular cyclization under acidic conditions . For the target compound, benzyloxymethyl and oxa-azaspiro moieties likely require orthogonal protecting groups (e.g., tert-butoxycarbonyl [Boc]) to prevent side reactions. Stereochemical control of the cis configuration can be achieved using chiral auxiliaries or asymmetric catalysis, with reaction progress monitored by TLC or HPLC.
- Key Data :
| Intermediate | Yield | Conditions | Reference |
|---|---|---|---|
| 1-Azaspiro[3.5]nonan-2-one | 98% | Acidic cyclization, 123°C/4.2 mmHg |
Q. Which spectroscopic techniques are most effective for confirming the cis configuration and spirocyclic structure?
- Methodology :
- NMR : The spiro junction protons (e.g., at δ 1.3–2.0 ppm in CDCl₃) and benzyloxymethyl protons (δ ~4.5 ppm) should show distinct splitting patterns. For cis stereochemistry, NOESY correlations between non-adjacent protons (e.g., benzyl and oxa/aza ring protons) are critical .
- IR : A carbonyl stretch near 1750 cm⁻¹ (5.72 μm) confirms the lactam/ketone group .
- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₈H₂₁NO₃).
Q. Why is the cis configuration critical for this compound’s reactivity or biological activity?
- Methodology : The cis configuration imposes spatial constraints that influence molecular interactions. For example, cis-olefins exhibit distinct reactivity in cycloaddition reactions compared to trans isomers due to orbital alignment . In bioactive contexts, cis stereochemistry may enhance binding to target proteins (e.g., enzymes or receptors) by optimizing hydrogen-bonding or hydrophobic interactions. Comparative studies using trans analogues are recommended to isolate stereochemical effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways during spirocycle formation?
- Methodology :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in cyclization.
- Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate ring closure.
- Temperature Control : Slow heating (e.g., 60–80°C) minimizes decomposition.
- Monitoring : Use in-situ FTIR or LC-MS to detect intermediates like enol ethers or open-chain byproducts .
Q. How should researchers resolve contradictions in spectral data for spirocyclic compounds?
- Case Study : If NMR signals for spiro protons overlap (e.g., δ 1.3–2.0 ppm), employ advanced techniques:
- DEPT-135 : Differentiates CH, CH₂, and CH₃ groups.
- COSY/TOCSY : Maps scalar couplings between adjacent protons.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
- Reference Data : Compare with published spectra of analogous spiro compounds (e.g., 2,7-Diazaspiro[4.4]nonan-1-one, InChIKey: LPSIDWNZLCMXRO) .
Q. What computational methods predict the stability and reactivity of cis-configured spirocycles?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess steric strain and orbital interactions.
- MD Simulations : Simulate solvation effects (e.g., in DMSO) to predict aggregation tendencies.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with spirocycle-binding pockets) .
Q. How can trans/cis isomer separation be achieved for analytical or synthetic purposes?
- Methodology :
- Chromatography : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol gradients.
- MOF-Based Separation : Ultramicroporous metal-organic frameworks (MOFs) with adaptive pore channels selectively adsorb cis isomers based on size/shape .
- Crystallization : Differential solubility of cis vs. trans diastereomers in ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
